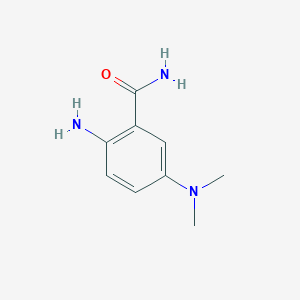

2-Amino-5-(dimethylamino)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

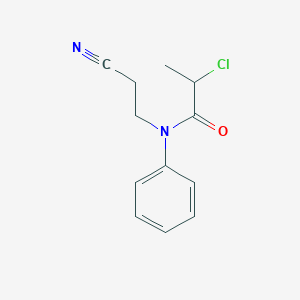

2-Amino-5-(dimethylamino)benzamide, also known as DMABA, is an organic compound that is part of the class of benzamides. It has a molecular formula of C8H13N3O and is a colorless solid. DMABA is a widely used compound in scientific research due to its unique properties and potential applications. In

Applications De Recherche Scientifique

Synthesis and Activity in Medicinal Chemistry

A variety of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared using 3- or 4-(N,N-dimethylamino)benzoic acid. These compounds demonstrated anti-inflammatory activity, with some showing no adverse effect on myocardial function (Lynch et al., 2006).

Inhibition in Chemical Processes

The reaction of ((2-(dimethylamino)ethyl)methylamino)lithium with benzonitrile yielded a new α-amino lithium imide, which showed inhibition in the cyclotrimerization of benzonitrile to triazine, suggesting a potential mechanism for cyclotrimerization processes (Davies et al., 1997).

Cancer Treatment Research

N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide was identified as a selective and efficacious inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), showing promise in cancer treatment (Borzilleri et al., 2006).

Antitumor and Anticonvulsant Properties

Compounds derived from N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide exhibited in vivo antitumor activity, especially against solid tumors (Denny et al., 1987). Another study identified 4-amino-N-(2,6-dimethylphenyl)benzamide as an effective anticonvulsant in animal models (Robertson et al., 1987).

Biological Applications in Medicinal Chemistry

A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and tested for their inhibitory potential, showcasing applications in medicinal chemistry (Saeed et al., 2015).

Corrosion Inhibition

Benzothiazole derivatives, including 2 - (n -hexylamino)-4-(3' - N,N -dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5- s -triazine, showed significant inhibition of steel corrosion in acidic solutions, demonstrating applications in materials science (Hu et al., 2016).

Imaging Applications in Oncology

N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2) PET imaging probe was developed for the diagnosis of melanoma, offering superior detection of primary and metastatic melanomas compared to conventional PET imaging agents (Pyo et al., 2020).

Analysis in Environmental Chemistry

The analysis of dissolved free monosaccharides in seawater using 2-amino benzamide as a pre-column derivatization reagent was investigated, showing the potential for molecular analysis in environmental studies (Alyuruk et al., 2021).

Propriétés

IUPAC Name |

2-amino-5-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)6-3-4-8(10)7(5-6)9(11)13/h3-5H,10H2,1-2H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIBPJMQGQSAGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2764683.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2764684.png)

![N-[(3-Ethylphenyl)methyl]-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2764691.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2764699.png)

![3-[(3-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2764701.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2764702.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2764705.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2764706.png)